molecular formula C44H76O3 B13421308 Arnidiol 3-Myristate

Arnidiol 3-Myristate

Cat. No.: B13421308
M. Wt: 653.1 g/mol
InChI Key: RWBOMXGEKDSWEP-JVFFPKSBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Arnidiol 3-Myristate can be synthesized through esterification of arnidiol with myristic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through column chromatography to isolate the desired ester .

Industrial Production Methods

Industrial production of this compound often employs supercritical fluid extraction (SFE) techniques. This method allows for the selective extraction of triterpenoid esters from Calendula officinalis flowers. The process involves the use of supercritical carbon dioxide as the extraction solvent, which is both efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Arnidiol 3-Myristate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Arnidiol 3-Myristate exerts its effects primarily through its interaction with cellular membranes and modulation of inflammatory pathways. It has been shown to enhance the integrity of the epithelial intestinal barrier by reducing oxidative stress and inflammation. The compound targets molecular pathways involving cytokines such as interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha, thereby reducing inflammation and promoting healing .

Comparison with Similar Compounds

Arnidiol 3-Myristate can be compared to other triterpenoid esters such as taraxasterol 3-O-myristate and arnidiol 3-O-laurate. While these compounds share similar structural features, this compound is unique in its specific esterification with myristic acid, which may confer distinct biological activities .

List of Similar Compounds

Conclusion

This compound is a promising compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and potential therapeutic benefits make it a valuable subject for further research and development.

Properties

Molecular Formula

C44H76O3

Molecular Weight

653.1 g/mol

IUPAC Name

[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] tetradecanoate

InChI

InChI=1S/C44H76O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-38(46)47-37-26-28-41(6)34(40(37,4)5)25-29-43(8)35(41)23-22-33-39-32(3)31(2)24-27-42(39,7)36(45)30-44(33,43)9/h32-37,39,45H,2,10-30H2,1,3-9H3/t32-,33-,34+,35-,36+,37+,39-,41+,42-,43-,44-/m1/s1

InChI Key

RWBOMXGEKDSWEP-JVFFPKSBSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=C)CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=C)CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C

Origin of Product

United States

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